molecular formula C17H25ClN2O5S B11244158 7-chloro-5-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11244158
M. Wt: 404.9 g/mol
InChI Key: LVIUYYFOEIGJBD-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazepine core, a chloro substituent, and a methanesulfonyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride under controlled conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzoxazepine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl group and the benzoxazepine core allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-CHLORO-3-[3-(PROPAN-2-YLOXY)PROPYL]-2-SULFANYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a quinazolinone core.

    Methanesulfonyl Chloride: A simpler compound with the methanesulfonyl group.

Properties

Molecular Formula

C17H25ClN2O5S

Molecular Weight

404.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(3-propan-2-yloxypropyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H25ClN2O5S/c1-12(2)24-10-4-8-19-17(21)16-7-9-20(26(3,22)23)14-11-13(18)5-6-15(14)25-16/h5-6,11-12,16H,4,7-10H2,1-3H3,(H,19,21)

InChI Key

LVIUYYFOEIGJBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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